1-Methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one is a bicyclic heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound features a fused pyrazole and pyridine ring system, which is significant due to its diverse biological activities and potential applications in medicinal chemistry. The compound's structure allows for various substitutions that can enhance its pharmacological properties.
The compound can be synthesized through various methods, primarily involving the cyclization of appropriate precursors. It has been studied extensively in the context of its synthesis and biological activity, with numerous research articles documenting its properties and applications in fields such as pharmaceuticals and agrochemicals.
1-Methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one is classified as a heterocyclic organic compound. It falls under the category of nitrogen-containing heterocycles, specifically those that incorporate both pyrazole and pyridine moieties. This classification is essential for understanding its reactivity and potential interactions in biological systems.
The synthesis of 1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one can be achieved through several methodologies:
The synthesis often requires specific reaction conditions such as temperature control (typically around 60°C) and the use of solvents like toluene or ethanol/dimethylformamide mixtures to optimize yields. The choice of catalyst significantly influences the reaction efficiency and product purity.
The molecular structure of 1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one consists of a pyrazole ring fused to a pyridine ring with a methyl group at the nitrogen atom of the pyrazole moiety. The structural formula can be represented as follows:
Key structural data include:
1-Methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one participates in various chemical reactions due to its reactive functional groups:
The reactivity is influenced by substituents present on the rings and their electronic effects. For example, electron-donating groups enhance nucleophilicity while electron-withdrawing groups increase electrophilicity.
The mechanism of action for 1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one is primarily studied in terms of its biological activities:
In vitro studies indicate that derivatives of this compound can inhibit specific enzymes related to cancer progression and microbial resistance .
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry are commonly employed to characterize this compound .
1-Methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one has several applications in scientific research:
Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic systems formed by fusion of pyrazole and pyridine rings, classified among five possible pyrazolopyridine congeners ([3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]). The [3,4-b] fusion features connectivity between pyrazole C3/C4 and pyridine C4/C5 atoms, creating a planar, π-conjugated scaffold. This core structure supports up to five diversity centers (N1, C3, C4, C5, C6), enabling extensive structural elaboration for biomedical applications [1]. Over 300,000 distinct 1H-pyrazolo[3,4-b]pyridine derivatives have been documented, underscoring their chemical versatility [1]. The 1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one variant exemplifies a partially saturated derivative where the pyridinone ring adopts a ketone tautomer, significantly altering its electronic profile compared to fully aromatic analogues.
Table 1: Core Ring Systems of Pyrazolopyridines
Fusion Type | Ring Connectivity | Representative Derivative |
---|---|---|
[3,4-b] | Pyrazole C3/C4–Pyridine b | 1-Methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one |
[3,4-c] | Pyrazole C3/C4–Pyridine c | 5-Halo-1H-pyrazolo[3,4-c]pyridine [8] |
[1,5-a] | Pyrazole C1/C5–Pyridine a | Etazolate (anti-Alzheimer candidate) [6] |
The unsubstituted pyrazolo[3,4-b]pyridine core exhibits prototropic tautomerism between 1H- and 2H-isomers. However, computational studies (AM1 and DFT) demonstrate the 1H-tautomer is energetically favored by ~37 kJ/mol (9 kcal/mol) due to preservation of aromaticity in both rings [1] [2]. For 3-oxo derivatives like 1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one, lactam-lactim tautomerism becomes critical:
The 1-methyl group locks the nitrogen configuration, eliminating N1/N2 tautomerism and favoring the 1H,3H state. This substituent further stabilizes the lactam form by reducing enolization tendency through steric and inductive effects [2] [6].
Table 2: Tautomeric Forms of Pyrazolo[3,4-b]pyridin-3-one Derivatives
Tautomer | Energy (Relative) | Key Characteristics | Detection Method |
---|---|---|---|
1H,3H (Lactam) | 0 kJ/mol | Planar structure; strong C=O IR stretch (1680–1700 cm⁻¹) | NMR, X-ray crystallography [2] |
1H,2H (Lactim) | +15–20 kJ/mol | Non-planar; broad O–H IR stretch (3000–3500 cm⁻¹) | Low-temperature NMR |
Synthetic methodologies have evolved significantly since Ortoleva's 1908 synthesis of the first monosubstituted derivative using diphenylhydrazone and iodine [1]. Key developments include:
For 1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one, optimized routes employ Wittig reactions followed by ZrCl₄-catalyzed cyclocondensation of 5-amino-1-methylpyrazole with α,β-unsaturated ketones, though yields remain moderate (30–50%) due to intermediate instability [6].
Table 3: Evolution of Synthetic Strategies
Period | Key Methodology | Representative Example | Limitations |
---|---|---|---|
1908–1950 | Thermal cyclization | Ortoleva's iodine-mediated synthesis | Low yields; limited scope |
1950–2000 | Friedländer condensation | Niementowski's anthranilaldehyde-pyrazolone fusion | High temperatures; side products |
2000–Present | Transition metal catalysis | C5 amination via Pd/BINAP [4]; C7 functionalization [8] | Cost of catalysts; air sensitivity |
The 1-methyl group profoundly impacts reactivity and molecular interactions through three primary effects:1. Electronic Modulation:- Induces +I effect, slightly elevating HOMO energy and enhancing nucleophilicity at C3/C6.- Diminishes N1 basicity (pKa reduction by ~2 units), reducing protonation susceptibility in acidic environments [6].2. Steric Directionality:- Blocks N1 tautomerism and directs electrophilic substitution to C5/C7 positions.- In amyloid-binding derivatives (e.g., dimethylaminophenyl variants), the methyl group enforces planarity between pyrazolopyridine and aryl rings, optimizing π-stacking with protein targets [6].3. Synthetic Versatility:- Enables regioselective N-alkylation without competing N2 products.- Facilitates protective group strategies (e.g., SEM or THP) for vectorial functionalization – critical for fragment-based drug discovery (FBDD) [8].
Table 4: Contrasting Effects of 1-Substitution
Property | 1-H Derivative | 1-Methyl Derivative | Functional Consequence |
---|---|---|---|
Tautomeric equilibrium | 1H/2H mixture (~95:5) | Fixed 1H form | Simplified spectral interpretation |
N-Alkylation | Mixtures of N1/N2 isomers | Exclusive N1 alkylation | Streamlined derivatization [8] |
Amyloid binding | Moderate affinity (Kd > 1 μM) | Enhanced affinity (Kd ~ 100 nM) [6] | Improved probe selectivity |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9